Hetrombopag

Descripción general

Descripción

Es un agonista del receptor de trombopoyetina de molécula pequeña no peptídica que estimula la producción de plaquetas al unirse al receptor de trombopoyetina en las células progenitoras . Hetrombopag está aprobado para su uso en China como tratamiento de segunda línea para la púrpura trombocitopénica inmunitaria primaria y la anemia aplásica grave en adultos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de hetrombopag implica múltiples pasos, comenzando a partir de materiales de partida disponibles comercialmente. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores automatizados, procesos de flujo continuo y estrictas medidas de control de calidad para garantizar la coherencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

Hetrombopag sufre varias reacciones químicas, que incluyen:

Oxidación: This compound puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en las porciones diazenil y ácido furano-2-carboxílico.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo normalmente a temperaturas y pH controlados para garantizar la especificidad y el rendimiento .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

Chronic Immune Thrombocytopenia (ITP)

Chronic immune thrombocytopenia is a significant health issue characterized by an abnormally low platelet count, leading to increased bleeding risks. Hetrombopag has been evaluated in multiple studies for its efficacy in managing this condition.

- Efficacy : In a phase III trial, this compound was administered to patients who had not responded to prior treatments. The results showed that 58.9% of patients on a 2.5 mg dose and 64.3% on a 5 mg dose achieved a platelet count of ≥50 × 10^9/L after eight weeks, compared to only 5.9% in the placebo group .

- Safety Profile : The treatment was well-tolerated with mild to moderate adverse events reported, including upper respiratory infections and urinary tract infections .

Chemotherapy-Induced Thrombocytopenia (CIT)

Chemotherapy often leads to thrombocytopenia, which can complicate cancer treatment. This compound has been explored as a supportive therapy in this context.

- Combination Therapy : A recent study indicated that combining this compound with recombinant human thrombopoietin (rhTPO) resulted in a higher response rate (82.2%) compared to rhTPO alone (67.6%) in achieving target platelet counts within 14 days post-treatment . This suggests that this compound can enhance the effectiveness of existing therapies for CIT.

- Real-World Evidence : Observational studies have demonstrated the effectiveness of this compound in real-world settings for patients undergoing chemotherapy, further supporting its clinical utility .

Comprehensive Data Tables

| Application Area | Study Type | Primary Endpoint | Response Rate (%) | Safety Profile |

|---|---|---|---|---|

| Chronic ITP | Phase III Trial | Platelet count ≥50 × 10^9/L at week 8 | 58.9 (2.5 mg) | Mild/moderate adverse events |

| 64.3 (5 mg) | Upper respiratory infections most common | |||

| Chemotherapy-Induced Thrombocytopenia | Observational Study | Platelet count increase ≥50 × 10^9/L within 14 days | 82.2 (with rhTPO) | Similar mild adverse events |

Case Studies

- Chronic ITP Management : A multicenter study involving patients with chronic ITP demonstrated that this compound significantly elevated platelet counts and reduced bleeding incidents after treatment initiation . Patients reported improvements in quality of life due to fewer bleeding episodes.

- CIT Supportive Care : In a cohort of cancer patients experiencing chemotherapy-induced thrombocytopenia, those treated with this compound alongside rhTPO showed marked improvements in platelet recovery rates and fewer treatment interruptions due to low platelet counts .

Mecanismo De Acción

Hetrombopag ejerce sus efectos al unirse al dominio transmembrana del receptor de trombopoyetina en las células progenitoras . Esta unión induce la megacariopoyesis, lo que lleva a un aumento de la producción de plaquetas . La activación del receptor de trombopoyetina desencadena vías de señalización intracelulares, incluidas las vías JAK/STAT, PI3K/AKT y MAPK . Estas vías promueven la proliferación y diferenciación de megacariocitos, lo que finalmente resulta en una mayor producción de plaquetas .

Comparación Con Compuestos Similares

Compuestos Similares

Eltrombopag: Otro agonista del receptor de trombopoyetina utilizado para indicaciones similares.

Romiplostim: Un agonista del receptor de trombopoyetina basado en péptidos.

Avatrombopag: Un agonista del receptor de trombopoyetina no peptídica con un mecanismo de acción similar.

Singularidad de Hetrombopag

This compound es único debido a sus modificaciones estructurales que mejoran su potencia y minimizan la toxicidad en comparación con otros agonistas del receptor de trombopoyetina . A diferencia del eltrombopag, this compound no requiere altas dosis diarias y está asociado con menos efectos hepatotóxicos . Además, this compound ha demostrado una eficacia superior en los ensayos clínicos, especialmente en pacientes con anemia aplásica grave .

Actividad Biológica

Hetrombopag is a novel oral thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia, particularly in conditions such as immune thrombocytopenia (ITP) and chemotherapy-induced thrombocytopenia (CIT). This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on recent clinical trials and studies.

This compound functions by mimicking the action of thrombopoietin, a hormone responsible for stimulating platelet production in the bone marrow. By binding to the thrombopoietin receptor, this compound enhances megakaryocyte proliferation and differentiation, leading to increased platelet counts. Preclinical studies have shown that this compound exhibits greater potency than eltrombopag, another TPO-RA, in promoting platelet production in vivo .

Immune Thrombocytopenia (ITP)

A multicenter phase III trial assessed the efficacy of this compound in adults with ITP who had not responded to previous treatments. The study involved 424 patients randomized into two groups receiving either 2.5 mg or 5 mg of this compound daily or a placebo over 10 weeks. The results demonstrated that:

- Response Rates :

- HETROM-2.5 group: 58.9% achieved a platelet count ≥50 × 10^9/L.

- HETROM-5 group: 64.3% achieved the same.

- Placebo group: Only 5.9% achieved this response.

The odds ratios for achieving a response were significantly higher for both this compound groups compared to placebo (HETROM-2.5: OR 25.97; HETROM-5: OR 32.81) with p-values <0.0001 .

Chemotherapy-Induced Thrombocytopenia (CIT)

In patients with advanced solid tumors experiencing CIT, a phase II trial evaluated this compound's effectiveness in managing platelet counts. Key findings included:

- Response Rate :

- This compound group: 60.7% resumed chemotherapy within 14 days without dose reductions.

- Placebo group: Only 12.9% achieved this outcome.

The difference in response rates was statistically significant (p <0.001) with an odds ratio of 10.44 .

Safety Profile

The safety of this compound has been evaluated across several studies with adverse events being generally mild to moderate:

- Common Adverse Events :

- Upper respiratory tract infections (42.2%)

- Urinary tract infections (17.1%)

Serious adverse events were rare, with treatment-related adverse events occurring in approximately 35% of patients .

Data Summary

| Study Type | Patient Population | Dose | Primary Endpoint | Response Rate | Key Findings |

|---|---|---|---|---|---|

| Phase III Trial | ITP Patients | 2.5 mg / 5 mg daily | Platelet count ≥50 × 10^9/L at week 8 | HETROM-2.5: 58.9%, HETROM-5: 64.3%, Placebo: 5.9% | Significant increase in platelet counts and reduced bleeding risk |

| Phase II Trial | CIT Patients | 7.5 mg daily | Resumption of chemotherapy within 14 days | This compound: 60.7%, Placebo: 12.9% | Significant improvement in managing CIT without dose reductions |

Case Studies

-

Case Study on ITP Management :

A study involving patients with chronic ITP reported that out of 37 patients treated with this compound, a significant proportion achieved platelet counts ≥50 × 10^9/L within six weeks, demonstrating its effectiveness in elevating platelet levels and reducing bleeding symptoms . -

Case Study on CIT :

In another trial focused on CIT management, this compound was found to be well-tolerated and effective, allowing patients to maintain their chemotherapy regimens without significant delays or dose reductions .

Propiedades

Número CAS |

1257792-41-8 |

|---|---|

Fórmula molecular |

C25H22N4O5 |

Peso molecular |

458.5 g/mol |

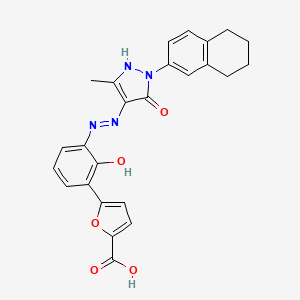

Nombre IUPAC |

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |

Clave InChI |

YATJUTCKRWETAB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |

SMILES canónico |

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SHR8735; SHR 8735; SHR-8735; Hetrombopag |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.